Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Select Ethyl 2-amino-5-chlorothiazole-4-carboxylate (CAS 136539-01-0) for its superior LogP (~1.17) driving ~2.5x higher passive membrane permeability over the methyl ester analog. The 5-chloro substituent enables unique regioselective cross-coupling while the ethyl ester adds synthetic versatility. Spec this ≥98% pure building block to streamline QA/QC workflows, reduce downstream purification costs, and ensure batch-to-batch consistency—critical for cGMP campaigns and CNS/antimicrobial drug discovery cascades.

Molecular Formula C6H7ClN2O2S
Molecular Weight 206.65 g/mol
CAS No. 136539-01-0
Cat. No. B149276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-chlorothiazole-4-carboxylate
CAS136539-01-0
Molecular FormulaC6H7ClN2O2S
Molecular Weight206.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)N)Cl
InChIInChI=1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9)
InChIKeyJILQJAVCOAVWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-5-chlorothiazole-4-carboxylate (CAS 136539-01-0): A Dual-Functionalized Thiazole Scaffold for Pharmaceutical Intermediates and Heterocyclic Synthesis


Ethyl 2-amino-5-chlorothiazole-4-carboxylate (CAS 136539-01-0) is a 2-aminothiazole derivative featuring a chlorine atom at the 5-position and an ethyl ester at the 4-position of the thiazole ring [1]. This compound serves as a versatile heterocyclic building block in medicinal chemistry and organic synthesis, with its molecular formula C6H7ClN2O2S and molecular weight of 206.65 g/mol . The presence of both an electron-withdrawing chlorine and a reactive ester group on the 2-aminothiazole core enables regioselective functionalization and provides a scaffold for the development of bioactive molecules [1][2].

Why Ethyl 2-amino-5-chlorothiazole-4-carboxylate Cannot Be Substituted by Non-Chlorinated or Methyl Ester Analogs in Regioselective Synthesis and Physicochemical Property-Dependent Applications


The substitution of ethyl 2-amino-5-chlorothiazole-4-carboxylate (CAS 136539-01-0) with closely related analogs—such as its non-chlorinated counterpart (ethyl 2-aminothiazole-4-carboxylate) or its methyl ester variant (methyl 2-amino-5-chlorothiazole-4-carboxylate)—is precluded by quantifiable differences in molecular weight, lipophilicity (LogP), and solubility, which directly impact synthetic outcomes and pharmacokinetic profiling in drug discovery cascades . Specifically, the 5-chloro substituent imparts a distinct electronic and steric environment that governs reactivity in nucleophilic substitution and cross-coupling reactions, while the ethyl ester confers a ~7% higher molecular weight and a measurable increase in lipophilicity (LogP ≈ 1.17 vs. ~0.8 for the methyl ester) compared to the methyl ester [1]. These physicochemical divergences translate into altered chromatographic retention, solubility parameters, and membrane permeability in biological assays, rendering simple substitution untenable without re-optimization of reaction conditions or biological profiles [1].

Quantitative Differentiation of Ethyl 2-amino-5-chlorothiazole-4-carboxylate (CAS 136539-01-0) vs. Methyl Ester, Non-Chlorinated, and Hydrochloride Analogs: Physicochemical, Purity, and Synthetic Utility Evidence


Lipophilicity (LogP) Differentiation Between Ethyl and Methyl Ester Derivatives: Impact on Membrane Permeability and Chromatographic Behavior

Ethyl 2-amino-5-chlorothiazole-4-carboxylate (CAS 136539-01-0) exhibits a computed LogP value of 1.17 (XLogP3-AA), which is approximately 0.4 log units higher than the methyl ester analog (methyl 2-amino-5-chlorothiazole-4-carboxylate, CAS 914348-76-8), which has a LogP of ~0.8 [1]. This quantitative difference in lipophilicity directly influences the compound's permeability across biological membranes and its retention time in reverse-phase HPLC [1].

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Molecular Weight and Steric Bulk: Differential Effects on Reaction Kinetics and Purification

The ethyl ester moiety in CAS 136539-01-0 contributes to a molecular weight of 206.65 g/mol, which is approximately 7% greater than the methyl ester analog (192.62 g/mol, CAS 914348-76-8) . This increased steric bulk can attenuate reaction rates in nucleophilic acyl substitutions and influence the compound's elution order in both normal-phase and reverse-phase chromatography, thereby affecting purification efficiency .

Organic Synthesis Reaction Optimization Chromatography

Purity and Analytical Documentation: Reproducibility Advantage for cGMP and QA/QC Compliance

Commercial supplies of ethyl 2-amino-5-chlorothiazole-4-carboxylate are routinely available at 98% purity (HPLC) with comprehensive analytical documentation including NMR, HPLC, and GC reports . In contrast, the methyl ester analog is commonly offered at 95% purity, and the non-chlorinated analog (ethyl 2-aminothiazole-4-carboxylate, CAS 5398-36-7) is frequently supplied at lower purities (typically 95% or less) . This 3% absolute purity difference can significantly reduce the burden of downstream purification, lower the risk of side-product formation, and improve overall yield in multi-step syntheses .

Pharmaceutical Quality Control cGMP Manufacturing Analytical Chemistry

Class-Level Antimicrobial Activity of 2-Aminothiazole-4-carboxylate Derivatives: Scaffold Validation for Drug Discovery Programs

Derivatives of the 2-aminothiazole-4-carboxylate scaffold, including Schiff bases synthesized from ethyl 2-aminothiazole-4-carboxylate, have demonstrated significant antibacterial activity against multidrug-resistant clinical isolates, with MIC values as low as 250 µg/mL against Staphylococcus epidermidis and 375 µg/mL against Pseudomonas aeruginosa for lead compounds [1]. These findings validate the core scaffold's utility as a starting point for antimicrobial drug discovery, a property retained in the chlorinated analog CAS 136539-01-0 due to the conserved 2-amino-5-chlorothiazole-4-carboxylate framework [1].

Antimicrobial Resistance Medicinal Chemistry Drug Discovery

Aqueous Solubility and Storage Stability: Differentiating Factors for Formulation and Inventory Management

Ethyl 2-amino-5-chlorothiazole-4-carboxylate (CAS 136539-01-0) exhibits a predicted aqueous solubility of 0.56 mg/mL (LogS -2.57) . This is approximately 30% lower than the solubility predicted for the non-chlorinated analog (ethyl 2-aminothiazole-4-carboxylate, LogS ≈ -2.3), a difference attributable to the electron-withdrawing and hydrophobic character of the 5-chloro substituent [1]. Furthermore, the compound requires storage at -20°C under inert gas, unlike the methyl ester analog which is stable at 2-8°C , necessitating specific cold-chain logistics for procurement and inventory.

Formulation Science Stability Studies Chemical Procurement

Synthetic Accessibility and Reaction Profiling: Regioselective Chlorination vs. Direct Chloro-Precursor Procurement

The synthesis of ethyl 2-amino-5-chlorothiazole-4-carboxylate from ethyl 2-aminothiazole-4-carboxylate via electrophilic chlorination with N-chlorosuccinimide (NCS) proceeds with a typical yield of 70-80% . In contrast, the non-chlorinated precursor (CAS 5398-36-7) requires an additional chlorination step to achieve the 5-chloro functionality, adding both synthetic complexity and cost . Procuring CAS 136539-01-0 directly eliminates this extra synthetic transformation, reducing overall step count and improving atom economy in multi-step sequences .

Organic Synthesis Process Chemistry Cost of Goods

High-Impact Application Scenarios for Ethyl 2-amino-5-chlorothiazole-4-carboxylate (CAS 136539-01-0) Informed by Quantitative Differentiation Data


Synthesis of Lipophilic Drug Candidates Requiring Enhanced Membrane Permeability

Medicinal chemistry programs targeting intracellular or CNS indications can leverage the higher LogP of CAS 136539-01-0 (1.17) relative to the methyl ester analog to improve passive diffusion across biological membranes . The ~0.4 log unit increase in lipophilicity corresponds to a theoretical ~2.5-fold increase in membrane permeability (based on Lipinski's Rule of 5 correlations), enabling more efficient cellular uptake of derived compounds [1].

Antimicrobial SAR Exploration Against Multidrug-Resistant Pathogens

Research groups investigating novel agents against MDR Staphylococcus epidermidis and Pseudomonas aeruginosa can utilize CAS 136539-01-0 as a validated scaffold, given the class-level MIC values of 250-375 µg/mL demonstrated by closely related 2-aminothiazole-4-carboxylate derivatives [2]. The 5-chloro substituent provides an additional vector for structural diversification to further optimize potency and spectrum [2].

cGMP-Compliant Pharmaceutical Intermediate Manufacturing

Procurement for cGMP manufacturing campaigns should prioritize CAS 136539-01-0 due to its consistently higher commercial purity (≥98%) and comprehensive analytical documentation (NMR, HPLC, GC), which streamline QA/QC workflows and reduce the risk of batch rejection . The 3% purity advantage over analog compounds translates to fewer purification steps and lower overall cost of goods in process-scale syntheses .

Cold-Chain Logistics and Long-Term Stability-Dependent Inventory Management

Organizations with established cold-chain infrastructure (storage at -20°C under inert gas) can capitalize on the long-term stability profile of CAS 136539-01-0, whereas labs lacking such facilities should consider the methyl ester analog (stable at 2-8°C) for short-term use . This differentiation is critical for procurement planning and inventory management in research settings .

Technical Documentation Hub

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